![molecular formula C6H8N4O2S2 B2883064 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 868974-31-6](/img/structure/B2883064.png)
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound with the molecular formula C4H6N4O3S2 and a molecular weight of 222.25 g/mol . It is also known by other names such as 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide . This compound is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.
作用机制
Target of Action
The primary target of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as Acetazolamide, is carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme .
生化分析
Biochemical Properties
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is known to inhibit the activity of carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body by aiding in the conversion of carbon dioxide to bicarbonate and protons. It also interacts with aquaporins, proteins that form pores in cell membranes, inhibiting water permeability of membranes .
Cellular Effects
The compound’s ability to inhibit carbonic anhydrase and interact with aquaporins has significant effects on cellular function. By inhibiting carbonic anhydrase, this compound can alter the pH balance within cells and affect various cellular processes, including cell signaling pathways and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with carbonic anhydrase and aquaporins . By binding to these biomolecules, it can inhibit their function and induce changes in cellular processes, including gene expression.
Metabolic Pathways
This compound is involved in the carbonic anhydrase pathway . It interacts with the enzyme carbonic anhydrase, potentially affecting metabolic flux and metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor with similar applications in medicine.
Methazolamide: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Dorzolamide: Used primarily in the treatment of glaucoma, it shares a similar structure and function.
Uniqueness
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its specific structural features that allow it to interact with multiple molecular targets, making it a versatile compound in both research and therapeutic applications.
属性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S2/c1-3(11)8-5-9-10-6(14-5)13-2-4(7)12/h2H2,1H3,(H2,7,12)(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDQGALPQMBORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2882981.png)
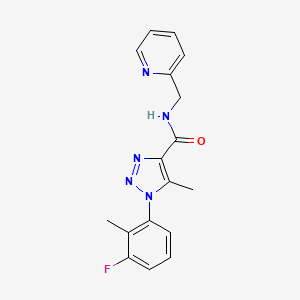
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)
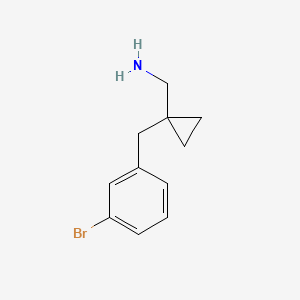
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2882989.png)

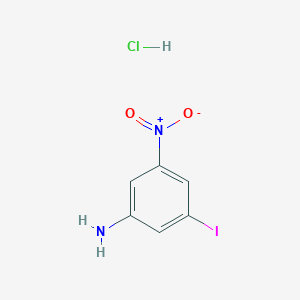
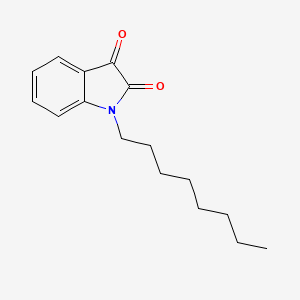

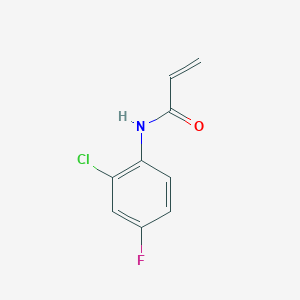
![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)
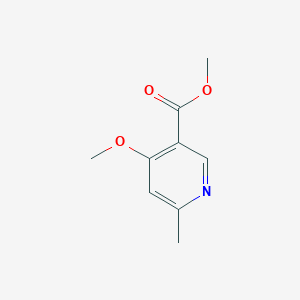
![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)
![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)
